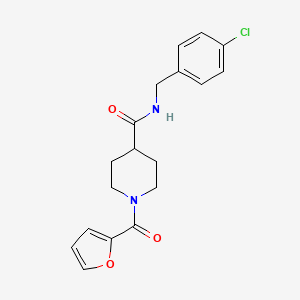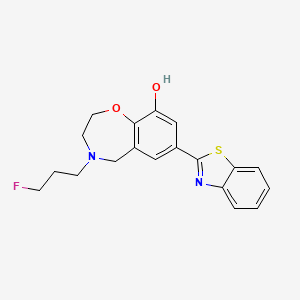![molecular formula C16H19N3O4S B5355259 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide, commonly known as MPP, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of a specific enzyme and has been used to study the biochemical and physiological effects of this enzyme in various experimental settings.
Mécanisme D'action
MPP is a potent inhibitor of the specific enzyme mentioned above. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme and a subsequent alteration in the cellular pathways that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPP have been studied extensively in various experimental settings. MPP has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. Additionally, MPP has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP in lab experiments is its potency as an inhibitor of the specific enzyme. This allows for precise control over the activity of the enzyme and the cellular pathways that it regulates. However, one limitation of using MPP is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure that the effects observed are specific to the inhibition of the target enzyme.
Orientations Futures
There are several future directions for research on MPP and its effects on cellular pathways. One area of interest is the potential use of MPP as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of MPP on cellular pathways. Finally, the development of more specific and potent inhibitors of the target enzyme may lead to new insights into its role in various biological processes.
Méthodes De Synthèse
The synthesis of MPP involves several steps, starting with the reaction of 4-amino-2-chloropyridine with 4-methylsulfonylphenol to form 2-(4-methylsulfonylphenoxy)-3-pyridinamine. This intermediate is then reacted with 3-chloropropanoyl chloride to form the final product, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide.
Applications De Recherche Scientifique
MPP has been widely used in scientific research to study the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of several cellular pathways, including cell proliferation, differentiation, and apoptosis. MPP has been used to inhibit this enzyme and study its effects on these pathways in various experimental settings.
Propriétés
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(16(20)18-13-5-4-10-17-11-13)23-15-8-6-14(7-9-15)19(2)24(3,21)22/h4-12H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRZMKVRVCVURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5355184.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5355191.png)
![(3aR*,6aS*)-5-[5-(methoxymethyl)-2-furoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5355195.png)

![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)
![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5355221.png)

![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
